4-Aminobenzylamine
Overview
Description
Mechanism of Action
Target of Action
4-Aminobenzylamine, also known as 4-(Aminomethyl)aniline, is an aromatic amine It has been used for the modification of glassy carbon electrodes by aryl groups having an aliphatic amine group .
Mode of Action
The mode of action of this compound involves the generation of diazonium cations in situ with sodium nitrite in aqueous HCl . These cations are then used for the modification of glassy carbon electrodes .
Biochemical Pathways
It has been used in the electrochemical modification of single-walled carbon nanotubes (swcnts), via oxidative coupling . This suggests that it may play a role in redox reactions and electron transfer processes.
Pharmacokinetics
Its physical properties such as its liquid form, molecular weight of 12217, and density of 1078 g/mL at 25 °C may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound is the modification of glassy carbon electrodes . It has also been used in the preparation of a novel acridine-based amino acid and in the synthesis of two novel fluorescent Photoinduced Electron Transfer (PET) anion sensors .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of sodium nitrite in aqueous HCl, which is required for the generation of diazonium cations . The stability and efficacy of this compound may also be affected by temperature, as suggested by its melting point of 37 °C .
Biochemical Analysis
Biochemical Properties
4-Aminobenzylamine plays a significant role in biochemical reactions. Diazonium cations of this compound were generated in situ with sodium nitrite in aqueous HCl, which were used for the modification of glassy carbon electrode by aryl groups having an aliphatic amine group
Molecular Mechanism
It is known to participate in the formation of diazonium cations, which can interact with various biomolecules These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects
Metabolic Pathways
It is known to participate in the formation of diazonium cations , which suggests it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Betunal can be synthesized through the oxidation of betulin, a compound also derived from birch bark. The oxidation process typically involves the use of reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure the selective formation of Betunal .
Industrial Production Methods: Industrial production of Betunal involves the extraction of betulin from birch bark, followed by its oxidation. The process is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques .
Types of Reactions:
Oxidation: Betunal can undergo further oxidation to form betulinic acid, a compound with enhanced biological activities.
Reduction: Reduction of Betunal can yield betulin, the precursor compound.
Substitution: Betunal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols under basic or neutral conditions.
Major Products:
Oxidation: Betulinic acid.
Reduction: Betulin.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Betunal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: Studied for its role in modulating cellular pathways and its effects on cell viability and proliferation.
Medicine: Investigated for its anti-cancer properties, particularly against lung cancer cells (A549) and its potential in cardiovascular disease research.
Industry: Utilized in the development of anti-bacterial agents and other bioactive compounds
Comparison with Similar Compounds
Betulin: The precursor to Betunal, also derived from birch bark, with similar biological activities.
Betulinic Acid: An oxidized form of Betunal with enhanced anti-cancer properties.
Lupeol: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer activities.
Uniqueness of Betunal: Betunal stands out due to its specific ability to modulate multiple signaling pathways simultaneously, making it a versatile compound in both research and therapeutic applications. Its unique structure allows for various chemical modifications, leading to the synthesis of a wide range of bioactive derivatives .
Properties
IUPAC Name |
4-(aminomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWYZZPDZZGSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330206 | |
Record name | 4-Aminobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-71-8 | |
Record name | 4-Aminobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4403-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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